molecular formula C16H19BrN2OS2 B2622562 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide CAS No. 953956-30-4

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide

Cat. No.: B2622562
CAS No.: 953956-30-4
M. Wt: 399.37
InChI Key: IKQSOHUSMYDUKL-UHFFFAOYSA-N
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Description

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide typically involves the formation of the thiazole ring followed by the introduction of the bromobenzyl and isobutylacetamide groups. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides. The reaction conditions often require a solvent such as ethanol or acetonitrile and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

What sets 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-isobutylacetamide apart from similar compounds is its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the bromobenzyl group can enhance its antimicrobial properties, while the isobutylacetamide group can improve its solubility and bioavailability .

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2OS2/c1-11(2)8-18-15(20)7-14-10-22-16(19-14)21-9-12-3-5-13(17)6-4-12/h3-6,10-11H,7-9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQSOHUSMYDUKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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